6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
CAS No.: 136117-72-1
Cat. No.: VC21156895
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine - 136117-72-1](/images/no_structure.jpg)
Specification
CAS No. | 136117-72-1 |
---|---|
Molecular Formula | C8H6BrClN2 |
Molecular Weight | 245.5 g/mol |
IUPAC Name | 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2 |
Standard InChI Key | YEXHHHNCGSIJLI-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CN2C=C1Br)CCl |
Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)CCl |
Introduction
Fundamental Chemical Properties and Structural Characteristics
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by its fused ring system consisting of imidazole and pyridine moieties, with bromine substitution at the 6-position and a chloromethyl group at the 2-position. This distinct structural arrangement contributes significantly to its chemical behavior and biological activities.
Basic Chemical Information
The compound belongs to the broader class of imidazo[1,2-a]pyridines, which have been extensively studied for their diverse biological properties and synthetic utility. The hydrochloride salt form of this compound has a molecular formula of C8H7BrCl2N2 and a molecular weight of 281.96 g/mol . The free base form has a slightly lower molecular weight, reflecting the absence of the hydrochloride group.
Structural Features
The structural core of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine consists of a bicyclic system where an imidazole ring is fused with a pyridine ring. The bromine atom at position 6 and the chloromethyl group at position 2 serve as key functional handles that can be manipulated for synthetic transformations and structure-activity relationship studies. This compound represents an important scaffold in medicinal chemistry due to the biological activities associated with the imidazo[1,2-a]pyridine core .
Synthetic Approaches and Methodologies
The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine can be approached through several synthetic routes, with the most common methods involving the reaction between appropriately substituted 2-aminopyridines and α-haloketones.
General Synthetic Strategies
Imidazo[1,2-a]pyridine derivatives are typically synthesized through the condensation of 2-aminopyridines with α-haloketones in a basic medium at ambient temperature . This general approach represents a versatile method for accessing a wide range of substituted imidazo[1,2-a]pyridines with varying functional groups.
Structure Confirmation
The structural confirmation of synthesized 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and in some cases, X-ray crystallography. Single crystal X-ray diffraction studies have been employed for related imidazo[1,2-a]pyridine derivatives to confirm their three-dimensional structures and elucidate important structural features .
Research Applications and Future Directions
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a valuable building block in synthetic chemistry and drug discovery efforts. Its versatile reactivity profile enables various transformations that can lead to structurally diverse derivatives with potentially enhanced biological activities.
Synthetic Utility
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, it is informative to compare it with structurally related compounds.
Comparison with Position Isomers
The 8-bromo isomer, 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, represents a structurally similar compound with different substitution patterns. This isomer has a molecular formula of C8H6BrClN2 and a molecular weight of 245.50 g/mol. The positional difference of the bromine substituent could lead to distinct biological activities and chemical reactivities due to altered electronic and steric effects.
Comparison with Other Halogenated Derivatives
Other halogenated imidazo[1,2-a]pyridine derivatives, such as those containing fluorine or iodine substituents, may exhibit different pharmacokinetic properties and biological activities compared to the bromo-substituted analogs. The nature of the halogen can significantly influence lipophilicity, metabolic stability, and receptor binding characteristics.
Influence of Different Functional Groups
The replacement of the chloromethyl group with other functionalities, such as trifluoromethyl, as seen in 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine , could lead to compounds with altered physicochemical properties and biological activities. Such structural modifications are common strategies in medicinal chemistry optimization campaigns.
Data Compilation and Analysis
The following table provides a comprehensive compilation of the key chemical and physical properties of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and its hydrochloride salt form.
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